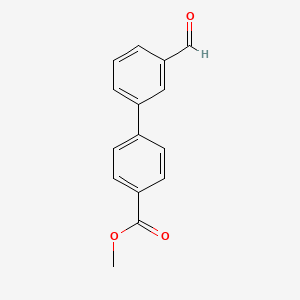

Methyl 4-(3-formylphenyl)benzoate

描述

General Overview of Biphenyl (B1667301) Derivatives in Organic Chemistry

Biphenyls are a significant class of aromatic hydrocarbons characterized by two phenyl rings linked by a single carbon-carbon bond. wikipedia.org This fundamental structure serves as a building block for a vast array of organic compounds. arabjchem.orgresearchgate.net While biphenyl itself is relatively non-reactive, the introduction of functional groups onto the phenyl rings dramatically expands its chemical utility. wikipedia.orgrsc.org These functionalized biphenyl derivatives are crucial intermediates in the synthesis of pharmaceuticals, agricultural products, and materials for liquid crystals and organic light-emitting diodes (OLEDs). researchgate.netrsc.org The versatility of biphenyl derivatives stems from the ability to introduce a wide range of substituents, leading to compounds with diverse electronic and steric properties. researchgate.net

Historically, biphenyls were known for their use in producing polychlorinated biphenyls (PCBs), but contemporary synthetic chemistry focuses on creating highly functionalized and specific biphenyl compounds for a multitude of applications. arabjchem.org The synthesis of these derivatives often involves cross-coupling reactions, such as the Suzuki-Miyaura coupling, which efficiently create the biphenyl core. rsc.orgrsc.org

Significance of Formyl and Ester Functional Groups in Synthetic Intermediates

The formyl group (-CHO) and the ester group (-COOR) are two of the most important functional groups in organic synthesis, and their presence in a molecule like a biphenyl derivative imparts significant reactivity and versatility.

The formyl group , an aldehyde, is a key precursor for a multitude of chemical transformations. tcichemicals.com It can be readily oxidized to a carboxylic acid, reduced to an alcohol, or converted to an amine via reductive amination. tcichemicals.com Furthermore, the carbonyl carbon of the formyl group is electrophilic, making it susceptible to attack by nucleophiles in reactions like the aldol (B89426) condensation and the Wittig reaction, which are fundamental for carbon-carbon bond formation. tcichemicals.com The introduction of a formyl group onto an aromatic ring, a process known as formylation, is a critical step in the synthesis of many complex organic molecules. wikipedia.orgepfl.ch

The ester functional group is characterized by a carbonyl group bonded to an oxygen atom, which is in turn bonded to another carbon group. pressbooks.publabxchange.org Esters are commonly formed through the condensation reaction of a carboxylic acid and an alcohol. labxchange.orgchemistrytalk.orgfsu.edu They are valuable as protecting groups for carboxylic acids in multi-step syntheses, preventing unwanted reactions. wikipedia.org The ester group itself can undergo various transformations, most notably hydrolysis back to the carboxylic acid and alcohol, or reaction with nucleophiles at the carbonyl carbon. pressbooks.pub Esters are prevalent in nature, contributing to the fragrances of fruits and flowers, and are also key components of synthetic materials like polyesters. labxchange.orgchemistrytalk.orgwikipedia.org

Structural Context of Methyl 4-(3-formylphenyl)benzoate

This compound is a bifunctional molecule that incorporates the key structural elements discussed above: a biphenyl core, a formyl group, and a methyl ester group. Its chemical structure consists of a benzoate (B1203000) group where the phenyl ring is substituted at the 4-position with another phenyl ring. This second phenyl ring is, in turn, substituted at the 3-position with a formyl group.

This specific arrangement of functional groups makes this compound a valuable intermediate in organic synthesis. The formyl group provides a reactive site for further chemical modifications, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid, offering another point for functionalization. The biphenyl scaffold provides a rigid, well-defined structure.

Below are the key identifiers and properties of this compound:

| Property | Value |

| CAS Number | 221021-36-9 sigmaaldrich.comstenutz.euscientificlabs.co.uksigmaaldrich.com |

| Molecular Formula | C₁₅H₁₂O₃ sigmaaldrich.comstenutz.euchemscene.commolbase.com |

| Molecular Weight | 240.25 g/mol sigmaaldrich.comchemscene.com |

| Melting Point | 97-101 °C sigmaaldrich.comscientificlabs.co.uk or 99 °C stenutz.eu |

| Synonyms | 4-(3-Formylphenyl)benzoic acid methyl ester sigmaaldrich.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl 4-(3-formylphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-18-15(17)13-7-5-12(6-8-13)14-4-2-3-11(9-14)10-16/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDLVJIWBSWMFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401901 | |

| Record name | Methyl 4-(3-formylphenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221021-36-9 | |

| Record name | Methyl 4-(3-formylphenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-(3-formylphenyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for Methyl 4 3 Formylphenyl Benzoate and Its Analogues

Established Synthetic Routes to Biphenyl-Based Carboxylates

The synthesis of biphenyl-based carboxylates, such as Methyl 4-(3-formylphenyl)benzoate, is predominantly achieved through robust and well-documented methods. These include palladium-catalyzed cross-coupling reactions, which form the carbon-carbon bond of the biphenyl (B1667301) core, and classical esterification of the corresponding carboxylic acids.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing a powerful tool for the formation of carbon-carbon bonds. wikipedia.org The Suzuki-Miyaura and Heck reactions are particularly prominent in the synthesis of biphenyl derivatives. researchgate.netorganic-chemistry.orgrsc.org

The Suzuki-Miyaura coupling involves the reaction of an aryl or vinyl halide with an aryl- or vinylboronic acid or ester, catalyzed by a palladium(0) complex. fishersci.co.ukyonedalabs.comlibretexts.org This method is favored for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and relatively low toxicity of boronic acid reagents. fishersci.co.uk The general mechanism involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst. libretexts.org

The Heck reaction , on the other hand, couples aryl or vinyl halides with alkenes. organic-chemistry.orgmdpi.com While not a direct route to biphenyls in its classical form, variations and tandem strategies involving the Heck reaction can be employed to construct the biphenyl skeleton. clockss.org

The efficiency of palladium-catalyzed cross-coupling reactions is highly dependent on the optimization of reaction parameters. Key factors include the choice of catalyst, ligand, base, and solvent.

Catalyst and Ligand Systems: While simple palladium salts like palladium acetate (B1210297) can be used, the development of sophisticated catalyst systems has significantly broadened the scope and efficiency of these reactions. fishersci.co.ukresearchgate.net Phosphine (B1218219) ligands are commonly employed to stabilize the palladium catalyst and modulate its reactivity. youtube.com For instance, the use of bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination. In some cases, N-heterocyclic carbenes (NHCs) have emerged as effective ligands, offering high stability and activity. yonedalabs.com Research has also explored the use of phosphine-free catalyst systems to minimize cost and environmental impact. organic-chemistry.org

Base and Solvent: The choice of base is critical for the transmetalation step in the Suzuki-Miyaura reaction. yonedalabs.com Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. researchgate.netresearchgate.net The solvent system can also have a profound effect on the reaction outcome. researchgate.net While organic solvents like dioxane, toluene, and tetrahydrofuran (B95107) (THF) are frequently used, the development of water-soluble catalysts has enabled "green" syntheses in aqueous media. researchgate.netyonedalabs.com

| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane | Good | rsc.org |

| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | High | researchgate.net |

| 3 | PdCl₂(NH₂CH₂COOH)₂ | - | - | Water | Excellent | researchgate.net |

| 4 | Pd/CNS | - | K₃PO₄ | THF/Water | High | rsc.org |

The Suzuki-Miyaura reaction exhibits a broad substrate scope. A wide range of aryl halides can be used, with the reactivity order generally being I > Br > Cl. fishersci.co.uk The use of less reactive but more readily available aryl chlorides has been made possible through the development of highly active catalyst systems. libretexts.org

Similarly, a diverse array of arylboronic acids and their corresponding esters can be employed, allowing for the synthesis of a vast library of biphenyl derivatives. rsc.org However, limitations can arise with substrates containing certain functional groups that are incompatible with the reaction conditions. For example, sterically hindered substrates may require more forcing conditions or specialized catalysts. Additionally, protodeborylation, the cleavage of the C-B bond by a proton source, can be a significant side reaction, particularly with electron-rich or heteroaromatic boronic acids. yonedalabs.com

Esterification of Formylbenzoic Acids

A straightforward and traditional method for the synthesis of this compound is the esterification of the corresponding carboxylic acid, 3-formylbenzoic acid. chembk.comsigmaaldrich.com This reaction is typically carried out by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. youtube.com This process, known as Fischer-Speier esterification, is an equilibrium-driven reaction. iajpr.com To achieve high yields, it is often necessary to use a large excess of the alcohol or to remove the water formed during the reaction. youtube.comiajpr.com

Alternative esterification methods include reaction with diazomethane, which provides a quantitative conversion but is hazardous, or activation of the carboxylic acid with reagents like thionyl chloride or carbonyldiimidazole followed by reaction with methanol. researchgate.net

| Method | Reagents | Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Fischer-Speier | Methanol, H₂SO₄ (cat.) | Reflux | Simple, inexpensive | Equilibrium limited, requires excess alcohol | youtube.com |

| Diazomethane | CH₂N₂ | Room temperature | High yield, mild conditions | Toxic, explosive | researchgate.net |

| Acyl Chloride | SOCl₂, then Methanol | Room temperature to reflux | High yield | Harsh reagents, potential side reactions | researchgate.net |

Oxidative Strategies for Formyl Group Installation

The formyl group can be introduced onto a pre-formed biphenyl scaffold through various oxidative strategies. One common approach involves the oxidation of a methyl group. For instance, 4-methylbiphenyl (B165694) can be oxidized to 4-formylbiphenyl. google.com However, controlling the oxidation to the aldehyde stage without further oxidation to the carboxylic acid can be challenging.

Another strategy is the oxidation of a primary alcohol. If a hydroxymethyl group is present on the biphenyl ring, it can be selectively oxidized to the corresponding aldehyde using a variety of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane.

More recently, methods involving the direct formylation of C-H bonds are being explored, though these are often less selective for complex molecules. nih.gov

Novel Approaches and Strategic Retrosynthesis

Modern synthetic chemistry continues to evolve, offering novel approaches to the synthesis of complex molecules like this compound. Retrosynthetic analysis is a powerful tool for devising new synthetic routes.

A retrosynthetic analysis of this compound would disconnect the molecule at the biphenyl C-C bond, suggesting two primary aryl precursors: a derivative of methyl benzoate (B1203000) and a derivative of benzaldehyde (B42025). For example, a Suzuki-Miyaura disconnection would lead to methyl 4-bromobenzoate (B14158574) and 3-formylphenylboronic acid, or alternatively, methyl 4-boronobenzoate and 3-bromobenzaldehyde (B42254).

Another retrosynthetic disconnection could involve the ester and formyl functionalities. For instance, the ester could be formed late in the synthesis from the corresponding biphenyl carboxylic acid, and the formyl group could be unmasked from a protected precursor or installed via oxidation of a corresponding alcohol or methyl group.

Novel approaches may include the use of C-H activation strategies, where a C-H bond on one of the aromatic rings is directly functionalized to form the biphenyl linkage. acs.org These methods offer the potential for more atom-economical and step-efficient syntheses.

Chemo- and Regioselective Functionalization of Biphenyl Scaffolds

The synthesis of functionalized biphenyls like this compound often involves the selective modification of a pre-existing biphenyl scaffold. This requires reactions that target specific positions on the aromatic rings (regioselectivity) and differentiate between various functional groups (chemoselectivity).

One common strategy involves the use of directing groups, which influence the position of incoming electrophiles or nucleophiles. For instance, in the synthesis of related substituted benzoic acids, the strategic placement of substituents on the benzene (B151609) ring guides the introduction of new functional groups to specific locations. This principle is crucial for ensuring that the formyl group is introduced at the 3-position of one phenyl ring and the carboxyl group (precursor to the methyl ester) is at the 4-position of the other.

Furthermore, chemoenzymatic approaches have demonstrated high regioselectivity in the functionalization of aromatic compounds. beilstein-journals.org Enzymes can catalyze reactions at specific sites on a molecule, offering a high degree of control that is often difficult to achieve with traditional chemical methods. While not explicitly documented for this compound, this methodology holds potential for the selective modification of biphenyl precursors.

One-Pot and Cascade Reactions for Enhanced Efficiency

One-pot procedures have been developed for the synthesis of related compounds, such as methyl 1-aryl-1H-1,2,4-triazole-3-carboxylates, which involve a sequence of reactions including amination and heterocyclization. researchgate.net Similarly, a one-pot, two-step cascade method has been reported for the synthesis of other heterocyclic compounds. researchgate.net Unexpected multi-component one-pot cascade reactions have also been discovered, leading to the formation of complex polycyclic systems. rsc.org These examples highlight the potential for developing efficient, one-pot syntheses for this compound, potentially combining the biphenyl coupling and functional group installations into a streamlined process.

Green Chemistry Principles in Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. This includes the use of less hazardous reagents, environmentally benign solvents, and energy-efficient methods.

In the context of synthesizing compounds like this compound, green chemistry approaches could involve several strategies. The use of dimethyl carbonate, a less toxic alternative to methyl halides, for methylation reactions is one such example. sciforum.net Catalytic methods using recyclable catalysts, such as zeolites, can also contribute to a greener process. sciforum.net

Mechanochemistry, which uses mechanical force to drive chemical reactions, offers a solvent-free or solvent-reduced alternative to traditional solution-phase synthesis. researchgate.net This technique has been shown to be effective for a variety of organic transformations and can lead to shorter reaction times and higher yields. researchgate.net The application of such green chemistry principles can make the synthesis of this compound more sustainable and environmentally friendly.

Precursors and Building Blocks in the Synthesis of this compound

The synthesis of this compound relies on the selection of appropriate starting materials, or precursors, that contain the necessary chemical functionalities.

Role of Substituted Benzaldehydes and Benzoates

Substituted benzaldehydes and benzoates are key building blocks in the synthesis of this compound. A common approach involves a cross-coupling reaction, such as the Suzuki coupling, where a boronic acid derivative of one ring is coupled with a halide derivative of the other.

For instance, 3-formylphenylboronic acid could be coupled with methyl 4-bromobenzoate. Alternatively, (3-formylphenyl)boronic acid could be reacted with methyl 4-iodobenzoate. In these scenarios, the substituted benzaldehyde provides the formyl-substituted ring, while the substituted methyl benzoate provides the other half of the final molecule.

The table below outlines potential precursors for the synthesis of this compound.

| Precursor 1 | Precursor 2 | Coupling Reaction |

| 3-Formylphenylboronic acid | Methyl 4-bromobenzoate | Suzuki Coupling |

| (3-Formylphenyl)boronic acid | Methyl 4-iodobenzoate | Suzuki Coupling |

| 4-Methoxycarbonylphenylboronic acid | 3-Bromobenzaldehyde | Suzuki Coupling |

Utilization of Organometallic Reagents

Organometallic reagents play a crucial role in the formation of carbon-carbon bonds, which is central to the synthesis of the biphenyl structure of this compound. msu.edulibretexts.orgyoutube.com Grignard reagents and organolithium reagents are powerful nucleophiles that can react with electrophilic carbon atoms to form new C-C bonds. libretexts.orgyoutube.com

In the context of this synthesis, an organometallic reagent derived from one of the phenyl precursors could be used. For example, 3-bromobenzaldehyde could be converted into the corresponding Grignard reagent, (3-formylphenyl)magnesium bromide. This reagent could then, in principle, be coupled with a suitable derivative of methyl benzoate. However, the high reactivity of Grignard reagents means they can react with ester and aldehyde functional groups, necessitating the use of protecting groups to prevent unwanted side reactions. libretexts.org

The reactivity of organometallic compounds is influenced by the metal used. msu.edu For instance, organolithium compounds are generally more reactive than Grignard reagents, while organozinc compounds are less reactive. msu.edu The choice of organometallic reagent would depend on the specific synthetic strategy and the need to control reactivity and selectivity.

Purification and Characterization Methodologies

After the synthesis of this compound, the crude product must be purified to remove unreacted starting materials, byproducts, and catalysts. Common purification techniques include column chromatography, recrystallization, and distillation.

Once purified, the identity and purity of the compound are confirmed using various analytical methods. While basic identification data such as melting point and spectroscopic information (NMR, IR, MS) are standard, more advanced characterization might be employed to understand specific properties of the molecule.

For example, if the compound is intended for use in materials science, techniques such as X-ray crystallography could be used to determine its solid-state structure. Thermal analysis methods like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) could provide information about its thermal stability. For applications in biological systems, studies on its interaction with specific enzymes or receptors might be conducted.

The table below lists some advanced characterization techniques and the type of information they can provide.

| Technique | Information Provided |

| X-ray Crystallography | Three-dimensional molecular structure in the solid state |

| Thermal Analysis (TGA, DSC) | Thermal stability, melting point, phase transitions |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification |

| Enzyme Assays | Interaction with and modulation of specific enzymes |

Iii. Reactivity and Chemical Transformations of Methyl 4 3 Formylphenyl Benzoate

Reactivity of the Aldehyde Moietysigmaaldrich.commdpi.com

The aldehyde functional group is characterized by a carbonyl group (a carbon-oxygen double bond) bonded to a hydrogen atom and a carbon atom of the phenyl ring. This arrangement makes the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.

The carbonyl carbon of the aldehyde in Methyl 4-(3-formylphenyl)benzoate is electron-deficient and readily undergoes nucleophilic addition. youtube.com In these reactions, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol.

Common nucleophiles that react with aldehydes include:

Grignard Reagents (R-MgX): These strong nucleophiles add an alkyl or aryl group to the carbonyl carbon, forming a secondary alcohol upon workup.

Organolithium Reagents (R-Li): Similar to Grignard reagents, these also yield secondary alcohols.

Hydride Reagents (e.g., NaBH₄, LiAlH₄): These reagents deliver a hydride ion (H⁻) to the carbonyl carbon, reducing the aldehyde to a primary alcohol. libretexts.orgchegg.com Sodium borohydride (B1222165) is a milder reducing agent and can selectively reduce the aldehyde in the presence of the ester. chegg.com

Cyanide Ion (CN⁻): Addition of a cyanide ion forms a cyanohydrin, which can be a precursor to other functional groups like carboxylic acids and amines.

Examples of Nucleophilic Addition Reactions

| Nucleophile | Product Type |

|---|---|

| Grignard Reagents (R-MgX) | Secondary Alcohol |

| Hydride Reagents (e.g., NaBH₄) | Primary Alcohol |

| Cyanide Ion (CN⁻) | Cyanohydrin |

Condensation reactions involving the aldehyde group are fundamental in forming new carbon-carbon and carbon-nitrogen bonds.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. thermofisher.comwikipedia.orgsigmaaldrich.com For this compound, this would lead to the formation of a new carbon-carbon double bond, creating an α,β-unsaturated system. The reaction typically proceeds via a nucleophilic addition followed by a dehydration step. wikipedia.org The use of catalysts like piperidine (B6355638) is common. nih.govbas.bg

Aldol (B89426) Condensation: While typically occurring between two molecules of the same or different aldehydes or ketones, a "crossed" aldol reaction can occur between this compound and another enolizable carbonyl compound. masterorganicchemistry.com This reaction, which can be catalyzed by acid or base, results in a β-hydroxy aldehyde or ketone, which may subsequently dehydrate to form a conjugated enone. masterorganicchemistry.comyoutube.com

Schiff Base Formation: The reaction of the aldehyde group with primary amines leads to the formation of an imine, also known as a Schiff base. nih.govresearchgate.netresearchgate.net This reaction is often catalyzed by a trace amount of acid and involves the formation of a carbinolamine intermediate followed by dehydration. nih.govuobasrah.edu.iq These reactions are crucial in the synthesis of various biologically active compounds and liquid crystals. nih.govresearchgate.net

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents like potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and even milder ones like silver oxide (Ag₂O) can oxidize the aldehyde to a carboxylic acid. Electrochemical methods can also be employed for this transformation. nih.gov

Reduction: As mentioned in the nucleophilic addition section, hydride reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective in reducing the aldehyde to a primary alcohol. libretexts.orgchegg.com The Wolff-Kishner reduction can be used to completely reduce the aldehyde to a methyl group. libretexts.org

Reactivity of the Ester Moietysigmaaldrich.com

The ester functional group in this compound is generally less reactive than the aldehyde. stackexchange.com Its reactivity is centered on the electrophilic carbonyl carbon.

Ester hydrolysis is the cleavage of the ester bond to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. quora.com

Acid-Catalyzed Hydrolysis: This is a reversible process where the ester is heated with a strong acid in the presence of water. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. quora.com

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where the ester is treated with a strong base, such as sodium hydroxide (B78521). The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. oieau.frpsu.educhemspider.com The initial product is the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid. The rate of this reaction is influenced by the substituents on the benzene (B151609) ring. oieau.fr

Conditions for Ester Hydrolysis

| Condition | Catalyst | Products |

|---|---|---|

| Acidic | Strong Acid (e.g., H₂SO₄) | Carboxylic Acid + Methanol (B129727) |

| Basic (Saponification) | Strong Base (e.g., NaOH) | Carboxylate Salt + Methanol |

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction is typically catalyzed by an acid or a base. For this compound, reaction with a different alcohol (R'-OH) in the presence of a suitable catalyst would yield a new ester and methanol. Catalysts such as zinc compounds and titanium(IV) ethoxide have been used for the transesterification of methyl benzoates. google.com

Amidation Reactions

The methyl ester functionality of this compound is a prime site for amidation reactions, allowing for the conversion of the ester into a diverse range of amide derivatives. This transformation is fundamental in medicinal chemistry and materials science for synthesizing molecules with specific biological activities or properties. The direct amidation of the ester can be achieved under various conditions, often requiring catalysis to proceed efficiently.

While specific studies on the amidation of this compound are not extensively documented, established methods for the amidation of related methyl benzoate (B1203000) compounds are directly applicable. researchgate.net For instance, heating the ester with an amine, either neat or in a suitable solvent, can yield the corresponding amide, though this often requires high temperatures and long reaction times. More advanced and efficient methods utilize catalysts such as niobium(V) oxide (Nb₂O₅), which has demonstrated high activity for the direct amidation of various esters with amines under solvent-free conditions. researchgate.net Another approach involves the use of nickel-catalyzed cross-coupling reactions, which can facilitate the formation of amides from esters and nitroarenes. nih.gov

The general scheme for this reaction involves the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the ester, followed by the elimination of methanol. The reactivity can be influenced by the nature of the amine, with primary amines generally being more reactive than secondary amines due to lower steric hindrance. researchgate.net

Table 1: Representative Amidation Reactions on this compound

| Amine Reactant | Product | Potential Conditions/Catalyst |

| Ammonia (NH₃) | 4-(3-formylphenyl)benzamide | High temperature/pressure; Lewis acid catalysis |

| Benzylamine | N-benzyl-4-(3-formylphenyl)benzamide | Nb₂O₅, heat, solvent-free |

| Aniline | 4-(3-formylphenyl)-N-phenylbenzamide | Ni(glyme)Cl₂/phen, Zn, TMSCl |

| Morpholine | (4-(3-formylphenyl)phenyl)(morpholino)methanone | Heat; Organocatalysts |

Aromatic Ring Functionalization

The biphenyl (B1667301) core of this compound contains two distinct aromatic rings, each with its own reactivity profile towards aromatic substitution reactions, governed by the electronic effects of their respective substituents.

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. masterorganicchemistry.com In this compound, both the formyl group (-CHO) and the methyl ester group (-COOCH₃) are electron-withdrawing and act as deactivating, meta-directing groups for EAS. quizlet.comlibretexts.org

On the formyl-substituted ring (Ring B): The formyl group strongly deactivates the ring, making it less susceptible to electrophilic attack than benzene. Any substitution that does occur would be directed to the positions meta to the formyl group (C-5' and C-3', though C-3' is already part of the biphenyl bond).

On the ester-substituted ring (Ring A): The methyl ester group is also deactivating and meta-directing. Therefore, electrophiles would preferentially attack the positions meta to the ester (C-3 and C-5). The other phenyl ring acts as a bulky, weakly activating, ortho, para-directing substituent.

Nucleophilic aromatic substitution (SNAr) is a reaction pathway for substituting a leaving group on an aromatic ring with a nucleophile. wikipedia.org This mechanism is distinct from SN1 and SN2 reactions and requires specific conditions: a good leaving group (typically a halide) and the presence of strong electron-withdrawing groups positioned ortho or para to that leaving group. masterorganicchemistry.comlibretexts.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. wikipedia.org

This compound, in its native form, is not a suitable substrate for SNAr reactions. It lacks an appropriate leaving group, such as a halogen, on either of its aromatic rings. Furthermore, while it possesses electron-withdrawing formyl and ester groups, they are not positioned ortho or para to any potential leaving group that might be introduced. Therefore, under standard conditions, this compound does not undergo nucleophilic aromatic substitution. libretexts.orgyoutube.com

Multi-functional Group Reactivity and Chemoselectivity

The presence of both an aldehyde and an ester on the same molecule makes chemoselectivity a central theme in its chemistry. Synthetic strategies can be designed to target one functional group while leaving the other intact.

The aldehyde and ester groups exhibit different reactivities towards various reagents, which can be exploited for selective transformations. Aldehydes are generally more electrophilic and more easily reduced than esters.

A classic example of this chemoselectivity is the reduction using sodium borohydride (NaBH₄). Sodium borohydride is a mild reducing agent capable of reducing aldehydes and ketones to their corresponding alcohols, but it typically does not reduce esters under standard conditions. iwu.edu This allows for the selective reduction of the formyl group of this compound to a hydroxymethyl group, yielding Methyl 4-(3-(hydroxymethyl)phenyl)benzoate. This selective transformation is highly valuable for multistep syntheses where the ester group is needed for subsequent reactions. researchgate.net

Table 2: Chemoselective Reduction of this compound

| Starting Material | Reagent | Selective Reaction | Product |

| This compound | Sodium Borohydride (NaBH₄) | Reduction of Aldehyde | Methyl 4-(3-(hydroxymethyl)phenyl)benzoate |

Conversely, reactions can be chosen to selectively target the ester. For example, saponification (hydrolysis of the ester with a base like NaOH) would convert the methyl ester to a carboxylate salt, likely without affecting the aldehyde group under controlled conditions.

Tandem or domino (also known as cascade) reactions are powerful synthetic strategies where a single starting material undergoes multiple bond-forming transformations in one pot without the isolation of intermediates. youtube.com These processes are highly efficient in terms of atom economy and step economy, allowing for the rapid construction of complex molecular architectures. nih.gov

While specific tandem reactions starting from this compound are not prominently reported, its structure is well-suited for the design of such sequences. For example, a reaction could be initiated at the aldehyde functionality, which then generates a reactive intermediate capable of undergoing a subsequent intramolecular reaction.

A hypothetical domino reaction could involve:

Initial Aldehyde Transformation: A Knoevenagel condensation of the aldehyde with an active methylene compound (e.g., malononitrile).

Intramolecular Cyclization: The newly formed alkene could act as a Michael acceptor, or the nitrile groups could participate in a cyclization with one of the aromatic rings, potentially triggered by a catalyst, leading to the formation of a new polycyclic system.

Such a strategy would leverage the inherent reactivity of the aldehyde to initiate a cascade that builds molecular complexity in a single synthetic operation. The development of such reactions remains a fertile area for research.

V. Applications in Advanced Organic Synthesis and Materials Science

Methyl 4-(3-formylphenyl)benzoate as a Key Synthetic Building Block

The strategic placement of the formyl and methyl ester groups on the biphenyl (B1667301) framework makes this compound a valuable starting material for the synthesis of a diverse array of organic compounds. Its applications range from the construction of intricate, biologically active molecules to the development of novel heterocyclic systems.

This compound is instrumental in the synthesis of complex organic molecules due to the versatile reactivity of its aldehyde and ester functionalities. The aldehyde group can readily participate in a variety of carbon-carbon bond-forming reactions, such as Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions, to extend the carbon skeleton. For instance, it has been utilized in the synthesis of (2E)-2-(2-fluorophenyl)-3-[4-(methoxycarbonyl)phenyl]prop-2-enoic acid and (2E)-2-(2H-1,3-benzodioxol-4-yl)-3-[4-(methoxycarbonyl)phenyl]prop-2-enoic acid. researchgate.net These compounds can serve as precursors for more complex structures.

Furthermore, the biphenyl structure itself provides a rigid and tunable platform. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to introduce further complexity and functionality. This sequential functionalization is a key strategy in the multi-step synthesis of elaborate organic molecules.

The formyl group of this compound is a key functional group for the construction of various heterocyclic rings, which are prevalent scaffolds in medicinal chemistry and materials science.

Thiazoles: The synthesis of thiazole (B1198619) rings can be achieved through the Hantzsch thiazole synthesis, where the aldehyde reacts with a compound containing an α-haloketone and a thioamide. While direct examples with this compound are not prevalent in the provided results, the general reactivity of aldehydes in such syntheses is well-established.

Benzimidazoles: Thiazolo[3,2-a]benzimidazoles can be synthesized from 2-mercaptobenzimidazoles and α-haloketones. nih.gov The formyl group of this compound can be a precursor to the necessary functionalities for such cyclizations.

Isoxazoles: Isoxazoles can be formed by the reaction of an aldehyde with hydroxylamine (B1172632) to form an oxime, followed by reaction with a suitable 1,3-dicarbonyl compound or its equivalent.

Triazoles: 1,2,3-triazoles can be synthesized using the azide-alkyne Huisgen cycloaddition. The aldehyde functionality of this compound can be converted to an alkyne or an azide (B81097) to participate in this click chemistry reaction, a powerful tool for constructing complex molecules. semanticscholar.org

The ability to introduce these heterocyclic systems onto a biphenyl core opens up avenues for creating novel compounds with potentially interesting electronic and biological properties.

In drug discovery and development, understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of a lead compound. This compound provides a versatile scaffold for such studies. The aldehyde and ester groups serve as convenient points for derivatization, allowing for the systematic modification of the molecule's structure.

For example, in the development of sulfamoyl benzamidothiazoles that prolong NF-κB activation, systematic modifications were made to the scaffold to identify which positions tolerated changes and which were critical for activity. nih.gov The aldehyde group of this compound can be readily converted into a wide range of functional groups, including amines, alcohols, and various heterocyclic systems, enabling the exploration of a large chemical space. The ester can be converted to an amide library by coupling with different amines. This systematic derivatization allows researchers to probe the interactions of the molecule with its biological target and to develop more potent and selective drug candidates.

Integration into Polymeric Structures and Materials

The unique bifunctional nature of this compound also makes it a valuable component in the field of materials science, particularly in the synthesis of polymers and advanced porous materials.

The presence of both an aldehyde (or a group derived from it) and a carboxylic acid (from the hydrolysis of the methyl ester) allows this compound to be used as a monomer in polymerization reactions.

Polyesters: After conversion of the aldehyde to a hydroxyl group and hydrolysis of the ester to a carboxylic acid, the resulting hydroxy-carboxylic acid monomer can undergo self-condensation to form polyesters. The rigid biphenyl unit can impart desirable thermal and mechanical properties to the resulting polymer.

Liquid Crystalline Polymers (LCPs): The rigid, rod-like structure of the biphenyl core is a key feature in the design of liquid crystalline polymers. By incorporating this compound derivatives into the polymer backbone, it is possible to create materials with anisotropic properties, which are useful in applications such as optical films and high-strength fibers.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govresearchgate.net The properties of MOFs, such as their pore size, shape, and functionality, are largely determined by the structure of the organic linker. ossila.com

This compound is an excellent precursor for the synthesis of ligands for MOFs. scirp.org The methyl ester can be hydrolyzed to a carboxylic acid, which is a common coordinating group for metal ions. The formyl group can be retained to provide additional functionality within the pores of the MOF, or it can be further modified to introduce other functional groups. For instance, the aldehyde can be used to post-synthetically modify the MOF by reacting it with other molecules. The use of pyridylbenzoate ligands, which are structurally related to the hydrolyzed form of this compound, has been shown to result in MOFs with interesting properties such as breathing behavior and solvatochromism. researchgate.net

The ability to tailor the ligand structure by modifying the aldehyde group allows for the rational design of MOFs with specific properties for applications in gas storage, separation, and catalysis.

Development of Functional Materials

The "bent" or non-linear geometry of this compound is a crucial feature that is exploited in the design of functional materials, particularly in the realm of liquid crystals. Molecules with such bent cores are known to form a variety of mesophases, which are intermediate states of matter between a conventional liquid and a solid crystal. These phases, which can include nematic, smectic, and more complex columnar arrangements, are highly dependent on the molecular structure.

The aldehyde functionality of this compound serves as a convenient synthetic handle for the elaboration of the molecular structure. Through condensation reactions with various amines, a class of compounds known as Schiff bases can be readily prepared. These Schiff base derivatives often exhibit liquid crystalline properties, and their thermal behavior and mesophase stability can be fine-tuned by the choice of the amine component. For instance, the reaction of analogous formyl-functionalized benzoic acid derivatives with anilines bearing different terminal groups can lead to the formation of liquid crystals with varying phase transition temperatures and mesophase types. mdpi.comresearchgate.net

Table 1: Mesomorphic Properties of Schiff Base/Ester Liquid Crystals Derived from Benzoic Acid Precursors

| Compound Class | Terminal Substituent | Mesophase Type(s) | Mesophase Range (°C) |

| Supramolecular Imino Acid Dimer | -COOH | Smectic A, Nematic | Wide |

| 4-Substituted Phenyl Iminomethyl Benzoates | -H, -F, -I, -CH(CH₃)₂ | Smectic A, Nematic | Varies with substituent |

This table presents generalized data for classes of compounds analogous to those derivable from this compound, illustrating the tunability of liquid crystalline properties. mdpi.com

Role in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The specific geometry and electronic properties of this compound make it an intriguing candidate for the design of self-assembling systems and for its participation in molecular recognition events.

The formation of well-defined, ordered structures through the spontaneous organization of molecules, known as self-assembly, is a cornerstone of supramolecular chemistry. The ability of a molecule to self-assemble is dictated by the presence of specific recognition sites that can engage in non-covalent interactions. In the case of this compound and its derivatives, several types of non-covalent interactions can be envisaged to drive the formation of supramolecular architectures.

Crystal structure analyses of related aryl benzoate (B1203000) compounds reveal the prevalence of various non-covalent interactions, including hydrogen bonding, π-π stacking, and C-H···π interactions. mdpi.comnih.gov For example, in the crystal structure of phenyl 4-methylbenzoate, weak parallel stacking of the benzoyl rings is observed. nih.gov Similarly, the crystal structure of methyl 4-hydroxy-3-nitrobenzoate is stabilized by an extensive network of hydrogen bonds and π-stacking interactions. mdpi.com

These types of interactions, which are likely to be present in the solid-state and potentially in solution for derivatives of this compound, can direct the molecules to arrange themselves in specific, ordered patterns, leading to the formation of one-, two-, or even three-dimensional supramolecular assemblies. The bent nature of the core structure could further influence the packing of the molecules, potentially leading to more complex and interesting self-assembled structures.

Molecular recognition refers to the specific binding of a guest molecule to a complementary host molecule, a process that is governed by non-covalent interactions. The design of synthetic receptors capable of selective molecular recognition is a major goal in supramolecular chemistry, with applications in sensing, catalysis, and medicine.

The functional groups present in this compound and its derivatives can act as sites for molecular recognition. The aldehyde group can participate in hydrogen bonding as a hydrogen bond acceptor. The aromatic rings can engage in π-π stacking and C-H···π interactions with other aromatic systems. The ester group also possesses hydrogen bond accepting capabilities.

The spatial arrangement of these functional groups, dictated by the bent biphenyl core, creates a specific three-dimensional shape and electronic surface that can be complementary to a particular guest molecule. For instance, derivatives of this compound could potentially be designed to bind to specific metal ions, anions, or neutral organic molecules through a combination of these non-covalent interactions. The development of chemosensors based on related heterocyclic compounds, such as triazole derivatives, demonstrates the potential of using functionalized aromatic systems for the selective detection of various analytes. nanobioletters.com

Table 2: Potential Non-Covalent Interactions Involving the this compound Scaffold

| Interaction Type | Participating Functional Groups/Moieties | Potential Role in Supramolecular Chemistry |

| Hydrogen Bonding | Aldehyde (acceptor), Ester (acceptor) | Directing self-assembly, Guest binding |

| π-π Stacking | Phenyl rings | Stabilization of self-assembled structures |

| C-H···π Interactions | Aromatic C-H bonds and phenyl rings | Fine-tuning molecular packing |

| Dipole-Dipole Interactions | Ester and aldehyde groups | Influencing molecular orientation |

This table outlines the types of non-covalent interactions that are likely to be important in the supramolecular chemistry of this compound and its derivatives, based on studies of analogous compounds.

Vi. Perspectives in Medicinal Chemistry and Biological Applications

Scaffold for Drug Discovery and Development

In the realm of drug discovery, a "scaffold" refers to the core structure of a molecule. The strategy of scaffold hopping, or lead hopping, is employed to discover structurally novel compounds by modifying the central core of a known active molecule. nih.gov This approach is crucial for developing new chemotypes and optimizing lead compounds. nih.gov The Methyl 4-(3-formylphenyl)benzoate structure is a valuable scaffold because its biphenyl (B1667301) core provides a rigid framework for orienting functional groups, while the formyl and ester moieties serve as handles for chemical modification to create diverse libraries of new compounds. researchgate.netmdpi.com The development of generative AI models like SCAFFOLDGPT aims to streamline this process by optimizing drug candidates based on molecular scaffolds, enhancing desired properties while retaining the beneficial attributes of the original structure. arxiv.org

The chemical versatility of the this compound scaffold allows for the design and synthesis of a wide array of derivatives. The formyl group (an aldehyde) can readily undergo reactions such as reductive amination, Wittig reactions, and condensation reactions to introduce diverse substituents. Similarly, the methyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functional groups.

The pentose phosphate pathway (PPP) is a crucial metabolic pathway, and its enzymes, such as Glucose 6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD), are targets for diseases like cancer and malaria. researchgate.netnih.gov While direct studies on this compound are limited, research on structurally related methyl benzoate (B1203000) derivatives highlights the potential of this scaffold in enzyme inhibition.

A study on methyl 4-amino benzoate derivatives demonstrated their inhibitory effects on G6PD and 6PGD. researchgate.netnih.gov The IC50 values, which measure the concentration of a substance needed to inhibit a biological process by half, were determined for these compounds. nih.gov This research suggests that the methyl benzoate core can serve as a foundation for designing inhibitors of key metabolic enzymes. researchgate.netnih.gov Furthermore, computational methods were used to investigate the potential inhibitory effects of methyl 4-aminobenzoate derivatives on glutathione-related enzymes like glutathione reductase (GR) and glutathione S‐transferase (GST), which are vital for cellular detoxification and antioxidant defense. researchgate.net

| Enzyme | IC50 Value Range (μM) |

|---|---|

| Glucose 6-phosphate dehydrogenase (G6PD) | 100.8 - 430.8 |

| 6-phosphogluconate dehydrogenase (6PGD) | 206 - 693.2 |

Data sourced from studies on methyl 4-amino benzoate derivatives, indicating the potential of the methyl benzoate scaffold for enzyme inhibition. researchgate.netnih.gov

The search for new antimicrobial and antiviral agents is a continuous effort in medicinal chemistry. The this compound scaffold can be explored for developing such agents. The broad-spectrum biological activities of various heterocyclic compounds suggest that derivatives of this scaffold could exhibit antimicrobial properties. For example, benzotriazole derivatives have been extensively investigated for their antimicrobial and antiviral activities. openmedicinalchemistryjournal.com

Research on other compounds has also shown promise. Selenoesters and selenoanhydrides have demonstrated potent antiviral activity against herpes simplex virus-2 (HSV-2) and significant antibiofilm activity against bacteria like Staphylococcus aureus. nih.gov Similarly, crude extracts from the endophytic fungus Curvularia papendorfii have shown important antiviral effects against human coronavirus HCoV 229E and selective antibacterial activity against Staphylococcus species. mdpi.com These findings underscore the potential for discovering novel antibacterial and antiviral agents through the chemical exploration of versatile scaffolds like this compound.

Molecular Docking and In Silico Screening in Drug Design

Computational methods are indispensable in modern drug discovery for their ability to predict and analyze molecular interactions, thereby saving time and resources. Molecular docking and in silico screening are powerful tools used to identify potential drug candidates and understand their mechanisms of action at a molecular level.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. unar.ac.id This method is frequently used to evaluate the binding affinities of potential drug candidates to their biological targets. unar.ac.id

In the context of the methyl benzoate scaffold, molecular docking studies on methyl 4-amino benzoate derivatives helped to elucidate their interaction mechanisms with G6PD and 6PGD. researchgate.netnih.gov These studies estimated the binding energies, which indicate the strength of the interaction between the compound and the enzyme. nih.gov For instance, one derivative was identified as the most effective inhibitor against hG6PD with a binding energy of -6.71 kcal/mol, while another showed the highest potency against h6PGD with a binding energy of -7.61 kcal/mol. nih.gov Similarly, docking studies of a novel benzothiophene derivative were used to evaluate it as a potential inhibitor of hepatitis B virus replication. nih.gov These examples show how docking can guide the design of more potent and selective inhibitors based on the this compound scaffold.

| Compound Class | Target Enzyme | Best Predicted Binding Energy (kcal/mol) |

|---|---|---|

| Methyl 4-amino benzoates | hG6PD | -6.71 |

| Methyl 4-amino benzoates | h6PGD | -7.61 |

Binding energies predicted from molecular docking studies on methyl 4-amino benzoate derivatives. researchgate.netnih.gov

In the drug development pipeline, a significant number of candidates fail due to poor pharmacokinetic properties. amazonaws.com ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is therefore critical in the early stages of drug discovery to assess the drug-like properties of a compound. nih.govnih.gov In silico ADME prediction tools are valuable for screening large libraries of compounds and prioritizing those with favorable pharmacokinetic profiles. unar.ac.idamazonaws.com

The in silico ADME/Tox profiling of compound databases, including those of natural products, has become a standard practice to identify candidates with properties similar to approved drugs. nih.gov For any derivative of this compound being considered as a drug candidate, a thorough in silico ADME profiling would be essential. This analysis would predict properties such as gastrointestinal absorption, blood-brain barrier penetration, metabolic stability, and potential interactions with cytochrome P450 enzymes. nih.gov This early-stage assessment helps in identifying and filtering out compounds that are likely to fail later in development due to poor pharmacokinetics, thereby streamlining the drug discovery process. amazonaws.com

Structure-Activity Relationship (SAR) Analysis in Biological Contexts

The biphenyl scaffold, a core structural feature of this compound, is a privileged motif in medicinal chemistry, frequently associated with a wide array of biological activities. Structure-activity relationship (SAR) studies on biphenyl derivatives are crucial for optimizing their therapeutic potential by identifying the key molecular features that govern their interaction with biological targets. While specific SAR studies on this compound are not extensively documented in publicly available literature, the principles of SAR can be elucidated by examining related biphenyl-containing compounds that have been systematically studied.

A notable example is the SAR analysis of O-biphenyl-3-yl carbamates as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme implicated in pain and inflammation. nih.govnih.gov These studies provide valuable insights into how modifications of the biphenyl core and its substituents influence biological activity.

In a key study, a series of O-biphenyl-3-yl carbamates were synthesized and evaluated for their inhibitory potency against FAAH. The parent compound in this series, cyclohexylcarbamic acid 3'-carbamoyl-6-hydroxybiphenyl-3-yl ester, served as a template for structural modifications. The investigation focused on the impact of the position and nature of substituents on both phenyl rings of the biphenyl scaffold.

The position of the carbamoyl group on the distal phenyl ring (the ring not bearing the carbamate group) was found to be critical for activity. Moving the carbamoyl group from the 3'-position to the 4'-position resulted in a significant decrease in inhibitory potency. This suggests that the 3'-position is optimal for interaction with the enzyme's active site.

Furthermore, the electronic nature of the substituent on the distal ring plays a significant role. Replacing the carbamoyl group with other electron-withdrawing groups, such as a cyano or nitro group, was explored. While these substitutions maintained some level of activity, the carbamoyl group generally afforded the most potent inhibitors, highlighting the importance of a hydrogen-bond-donating group at this position.

Modifications to the proximal phenyl ring (the ring bearing the carbamate group) also had a profound effect on FAAH inhibition. The presence and position of a hydroxyl group on this ring were investigated. The parent compound features a 6-hydroxy group. Shifting this to the 5-position resulted in a substantial increase in potency, indicating a more favorable interaction with the enzyme.

The following interactive data table summarizes the SAR findings for a selection of O-biphenyl-3-yl carbamate derivatives as FAAH inhibitors. nih.gov

| Compound | Distal Ring Substitution (R1) | Proximal Ring Substitution (R2) | FAAH Inhibition IC50 (nM) |

| 1 | 3'-Carbamoyl | 6-Hydroxy | 4.5 |

| 2 | 4'-Carbamoyl | 6-Hydroxy | 25 |

| 3 | 3'-Cyano | 6-Hydroxy | 12 |

| 4 | 3'-Carbamoyl | 5-Hydroxy | 0.8 |

| 5 | 3'-Carbamoyl | 4-Hydroxy | 3.2 |

| 6 | 3'-Carbamoyl | No Hydroxy | 15 |

These findings underscore the sensitivity of the biological activity of biphenyl derivatives to subtle changes in their substitution pattern. For a hypothetical SAR study of this compound, one could envision similar systematic modifications. For instance, the position of the formyl group on one phenyl ring and the methyl benzoate group on the other could be varied. The formyl group could be replaced by other electron-withdrawing or electron-donating groups to probe the electronic requirements for a particular biological activity. Similarly, the methyl ester of the benzoate group could be altered to other esters or converted to a carboxylic acid or an amide to investigate the impact of these changes on potency and selectivity.

In essence, the SAR paradigm for biphenyl compounds like this compound revolves around a three-pronged exploration: the nature and position of substituents on each of the phenyl rings and the rotational freedom around the biphenyl axis, all of which collectively determine the compound's three-dimensional conformation and its ability to effectively bind to a biological target.

Vii. Future Directions and Emerging Research Avenues

Sustainable Synthesis of Biphenyl (B1667301) Formyl Esters

The chemical industry is increasingly focusing on green chemistry principles to minimize its environmental impact. chemistryjournals.netchemistryjournals.net Traditional methods for synthesizing biphenyls and related compounds often rely on hazardous reagents and generate significant waste. chemistryjournals.net Future research is geared towards developing more sustainable and efficient synthetic routes.

Key areas of development include:

Catalytic Systems: The use of novel and highly efficient catalysts is a cornerstone of green synthesis. For instance, supported metal catalysts are being explored for their high activity and recyclability in cross-coupling reactions, which are fundamental to biphenyl synthesis.

Solvent-Free Reactions: Eliminating the use of hazardous organic solvents is a major goal. researchgate.net Solvent-free reaction engineering not only prevents pollution but can also lead to the avoidance of undesired by-products. researchgate.net

Renewable Feedstocks: The use of biomass-derived chemicals as starting materials is a growing trend. researchgate.net While not yet mainstream for this specific compound, the broader field is moving towards utilizing renewable resources to decrease reliance on petrochemicals. chemistryjournals.net

Energy Efficiency: Minimizing the energy consumption of chemical processes is another critical aspect. chemistryjournals.net This can be achieved through methods like microwave-assisted synthesis or flow chemistry, which often allow for faster reactions at lower temperatures. chemistryjournals.net Recent research has demonstrated the use of sunlight and oxygen for the synthesis of peracids from aldehydes, highlighting a move towards more environmentally friendly oxidation methods. sciencedaily.com

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the chemical structure and purity of a compound is paramount. While standard techniques like NMR and mass spectrometry are routine, advanced methods are providing deeper insights.

Future trends in the characterization of compounds like methyl 4-(3-formylphenyl)benzoate include:

Hyphenated Techniques: The coupling of different analytical methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-NMR (LC-NMR), allows for the separation and identification of components in complex mixtures with high sensitivity and accuracy.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule, aiding in its definitive identification.

Advanced NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are invaluable for elucidating the complex structures of organic molecules by revealing through-bond and through-space correlations between different nuclei.

Raman Spectroscopy: This technique can provide detailed information about the vibrational modes of a molecule, complementing data from infrared spectroscopy. acs.org It has been used to identify species on surfaces, such as in corrosion studies. acs.org

Chemoinformatics and Machine Learning in Compound Design

Chemoinformatics and machine learning are revolutionizing the way chemical research is conducted, from predicting the properties of new compounds to optimizing reaction conditions. nih.govresearchgate.net These computational tools are becoming indispensable in modern drug discovery and materials science. nih.govmdpi.com

Key applications in the context of biphenyl esters include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models use machine learning algorithms to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physical properties. mdpi.com This allows for the in silico screening of virtual libraries of compounds to identify promising candidates for synthesis and testing.

Predictive Modeling: Machine learning models can be trained on large datasets of chemical reactions to predict the outcome of new reactions, including the expected yield and potential by-products. researchgate.netnovartis.com This can significantly accelerate the process of developing new synthetic routes.

De Novo Design: Advanced algorithms can design novel molecules with desired properties from scratch. novartis.com By inputting specific criteria, such as a target biological activity and desired physicochemical properties, these tools can generate new molecular structures that can then be synthesized and evaluated.

Expanding the Scope of Synthetic Applications

This compound is a valuable intermediate in organic synthesis due to the presence of two distinct and reactive functional groups: an aldehyde and a methyl ester. researchgate.net These groups can be selectively transformed into a wide variety of other functionalities, making the compound a versatile starting material for the synthesis of more complex molecules.

Future research is likely to focus on:

Novel Cross-Coupling Reactions: The development of new and more efficient cross-coupling protocols will continue to be a major area of research, enabling the synthesis of a wider range of substituted biphenyls.

Multicomponent Reactions: These reactions, in which three or more reactants combine in a single step to form a new product, are highly efficient and atom-economical. The aldehyde group of this compound makes it an ideal candidate for use in such reactions.

Synthesis of Heterocyclic Compounds: Biphenyl derivatives are often used as precursors for the synthesis of various heterocyclic compounds, many of which have important applications in medicinal chemistry and materials science.

Polymer Chemistry: The bifunctional nature of this compound could make it a useful monomer for the synthesis of novel polyesters or other polymers with interesting properties.

Therapeutic Potential and Biomedical Innovation

Biphenyl and its derivatives have long been recognized for their diverse biological activities. rsc.org They are found in a number of marketed drugs and natural products. rsc.org The functional groups present in this compound offer handles for the synthesis of a wide range of new compounds with potential therapeutic applications.

Emerging areas of research include:

Anticancer Agents: Some biphenyl derivatives have shown promise as anticancer agents. rsc.org For example, certain dihydropyrimidinones with biphenyl substitutions act as inhibitors of the Eg5 kinesin protein, which is a target for cancer therapy. mdpi.com

Antifungal and Antibacterial Agents: Esters derived from biphenyl-4-carboxylic acid have been shown to possess antifungal activity. jocpr.com The structural motif of this compound could be incorporated into new compounds designed to combat microbial infections.

Modulators of Biological Receptors: Substituted biphenyl-3-carboxylic acid compounds have been investigated as modulators of the beta-3 adrenoceptor, with potential applications in treating a variety of disorders. google.com

Anti-inflammatory and Antihypertensive Properties: Some biphenyl-containing compounds have demonstrated anti-inflammatory and antihypertensive activities. rsc.org

常见问题

Q. What are the standard synthetic routes for Methyl 4-(3-formylphenyl)benzoate, and how are reaction conditions optimized?

this compound is synthesized via nucleophilic substitution reactions. A common method involves reacting methyl 4-hydroxybenzoate derivatives with aldehydes under basic conditions. For example, potassium carbonate (K₂CO₃) and potassium iodide (KI) in acetonitrile (CH₃CN) at 70°C for 5 hours facilitate the formation of the ester-aldehyde linkage . Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry to avoid side reactions such as over-alkylation or aldehyde oxidation.

Q. How is purification achieved for this compound, and what analytical techniques validate purity?

Purification typically employs flash column chromatography using chloroform as an eluent to isolate the product from unreacted starting materials or byproducts . Purity is validated using HPLC, ¹H/¹³C NMR, and high-resolution mass spectrometry (HRMS). Melting point determination and FTIR spectroscopy further confirm structural integrity .

Q. Which crystallographic software is recommended for resolving the crystal structure of this compound?

The SHELX suite (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution) is widely used for small-molecule crystallography due to its robustness in handling high-resolution data . WinGX provides a graphical interface for data integration and visualization, while ORTEP-III aids in thermal ellipsoid plotting .

Q. What safety protocols are essential when handling this compound in the lab?

The compound is classified as an environmentally hazardous solid (UN 3077). Lab handling requires PPE (gloves, goggles), fume hoods for synthesis/purification, and adherence to GHS guidelines. Waste disposal must comply with local regulations for organic pollutants .

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound crystals be systematically analyzed?

Graph set analysis, based on Etter’s formalism, is used to categorize hydrogen-bonding motifs (e.g., chains, rings). This involves mapping donor-acceptor distances and angles from crystallographic data (CIF files) and using software like Mercury (CCDC) to visualize and quantify interactions . Discrepancies in hydrogen bond geometry may indicate polymorphism or lattice strain.

Q. What experimental strategies address low yields in the synthesis of this compound derivatives?

Low yields often arise from steric hindrance at the formyl group or competing side reactions. Strategies include:

Q. How do discrepancies between computational and experimental structural data for this compound arise, and how are they resolved?

Discrepancies may stem from solvent effects, crystal packing forces, or incomplete basis sets in DFT calculations. Cross-validation using multiple software (e.g., Gaussian for DFT vs. SHELXL for crystallography) and refining disorder models in the crystal structure can reconcile differences .

Q. What methodologies enable the design of bioactive derivatives of this compound?

The aldehyde group serves as a reactive site for Schiff base formation or click chemistry. For example, coupling with aminothiazoles or piperazine derivatives (via reductive amination) generates compounds screened for antimicrobial or anticancer activity. Biological assays (e.g., MIC, IC₅₀) are paired with docking studies to validate target interactions .

Q. How can solubility challenges of this compound in aqueous media be mitigated for biological studies?

Solubility is enhanced via:

Q. What validation methods ensure reproducibility in crystallographic data for this compound?

Reproducibility requires:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。